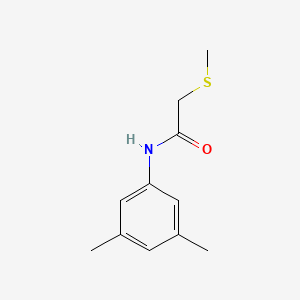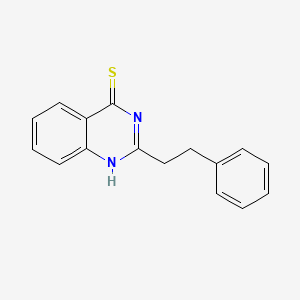
2-(2-phenylethyl)-1H-quinazoline-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-1H-quinazoline-4-thione, also known as PEQ, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
作用機序
The exact mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of various enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1H-quinazoline-4-thione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, it has been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-(2-phenylethyl)-1H-quinazoline-4-thione in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-phenylethyl)-1H-quinazoline-4-thione is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2-(2-phenylethyl)-1H-quinazoline-4-thione, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione to better understand its effects on cancer cells.
3. Evaluation of the pharmacokinetics and toxicology of 2-(2-phenylethyl)-1H-quinazoline-4-thione in animal models to assess its safety and efficacy.
4. Development of 2-(2-phenylethyl)-1H-quinazoline-4-thione-based drug delivery systems to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of 2-(2-phenylethyl)-1H-quinazoline-4-thione in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(2-phenylethyl)-1H-quinazoline-4-thione, or 2-(2-phenylethyl)-1H-quinazoline-4-thione, is a promising compound with potential therapeutic applications in cancer treatment, antiviral, and antimicrobial fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.
合成法
2-(2-phenylethyl)-1H-quinazoline-4-thione can be synthesized using various methods, including the reaction of 2-phenylethylamine with isothiocyanates, or the reaction of 2-phenylethylamine with 2-chloro-1,3-benzothiazole followed by treatment with sodium sulfide. The purity and yield of the synthesized compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
2-(2-phenylethyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWPFBTCIVDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



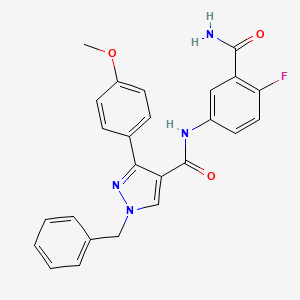
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)


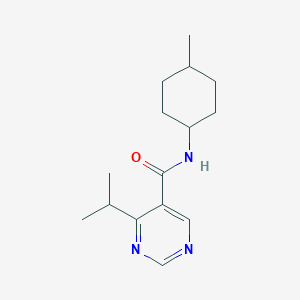
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
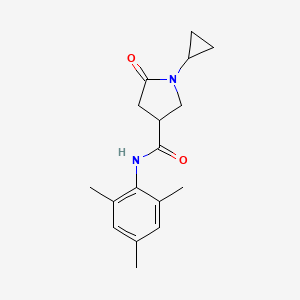
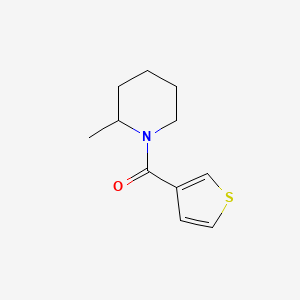
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
